1-Thia-4-azaspiro[4.5]decane-2,3-dione
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Overview
Description
1-Thia-4-azaspiro[4.5]decane-2,3-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique spirocyclic structure, which includes both sulfur and nitrogen atoms within the ring system. The presence of these heteroatoms imparts distinct chemical and biological properties to the compound, making it a valuable subject of study for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Thia-4-azaspiro[4.5]decane-2,3-dione typically involves a multi-step process. One common method is the one-pot three-component reaction, which includes the condensation of ketones (such as 4-methylcyclohexanone or cyclohexanone), aromatic amines (such as 4-bromoaniline or 4-fluoroaniline), and mercaptoacetic acid in dry benzene . This reaction yields substituted aryl-1-thia-4-azaspiro[4.5]decane-3-one compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Thia-4-azaspiro[4.5]decane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1-Thia-4-azaspiro[4
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.
Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1-Thia-4-azaspiro[4.5]decane-2,3-dione exerts its effects is multifaceted:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, to modulate their activity.
Comparison with Similar Compounds
1-Thia-4-azaspiro[4.5]decane-2,3-dione can be compared to other spirocyclic compounds that contain sulfur and nitrogen atoms:
Similar Compounds: Examples include thiazolopyrimidine and 1,3,4-thiadiazole derivatives.
Uniqueness: The unique spirocyclic structure of this compound, combined with its ability to undergo diverse chemical reactions and its potential biological activities, distinguishes it from other similar compounds.
Properties
CAS No. |
85976-48-3 |
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Molecular Formula |
C8H11NO2S |
Molecular Weight |
185.25 g/mol |
IUPAC Name |
1-thia-4-azaspiro[4.5]decane-2,3-dione |
InChI |
InChI=1S/C8H11NO2S/c10-6-7(11)12-8(9-6)4-2-1-3-5-8/h1-5H2,(H,9,10) |
InChI Key |
DTETVADTZNQVAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)NC(=O)C(=O)S2 |
Origin of Product |
United States |
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